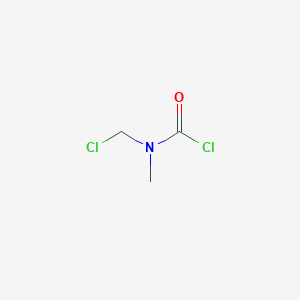

(Chloromethyl)methylcarbamyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Chloromethyl)methylcarbamyl chloride is a chemical compound with the molecular formula C3H5Cl2NO and a molecular weight of 141.98 g/mol

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (Chloromethyl)methylcarbamyl chloride typically involves the reaction of methyl isocyanate with chloromethyl chloroformate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes the use of advanced purification techniques such as distillation and crystallization to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: (Chloromethyl)methylcarbamyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Hydrolysis: The compound can hydrolyze in the presence of water to form methylcarbamic acid and hydrochloric acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines and alcohols, typically under basic conditions.

Hydrolysis: This reaction occurs under acidic or basic conditions, often using water as the solvent.

Major Products Formed:

Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would produce a methylcarbamate derivative.

Hydrolysis: The primary products are methylcarbamic acid and hydrochloric acid.

Aplicaciones Científicas De Investigación

(Chloromethyl)methylcarbamyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive nature.

Industry: The compound is used in the production of polymers and resins, as well as in the manufacture of specialty chemicals.

Mecanismo De Acción

The mechanism of action of (Chloromethyl)methylcarbamyl chloride involves its ability to act as an alkylating agent. It can react with nucleophilic sites on proteins and DNA, leading to modifications that can inhibit enzyme activity or alter genetic material. This property makes it useful in research related to enzyme inhibition and cancer therapy .

Comparación Con Compuestos Similares

Chloromethyl methyl ether: Similar in structure but used primarily as a chloromethylating agent.

Bis(chloromethyl) ether: Another related compound with similar reactivity but different applications.

Uniqueness: (Chloromethyl)methylcarbamyl chloride is unique due to its dual functionality as both a chloromethylating and carbamoylating agent. This dual reactivity makes it particularly valuable in synthetic organic chemistry for the preparation of complex molecules .

Actividad Biológica

(Chloromethyl)methylcarbamyl chloride, a compound with the molecular formula C3H5Cl2NO, is a derivative of methylcarbamoyl chloride. This compound has garnered attention for its potential biological activities, particularly in the context of genotoxicity and carcinogenicity. This article reviews the available research on its biological activity, including data from various studies, case reports, and relevant findings.

This compound is characterized by its chloromethyl and methylcarbamyl functional groups. It is known to be reactive, particularly with nucleophiles due to the presence of the carbonyl group.

Genotoxicity

Research indicates that this compound exhibits significant genotoxic effects. It acts as a direct-acting alkylating agent, which can induce DNA damage in various biological systems:

- Bacterial Studies : It has been shown to induce mutations and DNA damage in bacterial models, suggesting its potential as a mutagenic agent .

- Mammalian Studies : In studies involving mammalian cells, this compound has been reported to cause chromosomal aberrations and DNA strand breaks .

Carcinogenic Potential

The carcinogenic potential of this compound has been evaluated in several animal studies:

- Hamster Studies : Male Syrian golden hamsters exposed to chloromethyl methylcarbamyl chloride via inhalation developed neoplastic lesions in the nasal cavity. Specifically, a significant incidence of squamous-cell carcinomas was observed .

- Mouse Studies : Topical application in mice led to a high incidence of skin tumors, including squamous carcinomas and keratoacanthomas .

The International Agency for Research on Cancer (IARC) classifies compounds with similar structures as possibly carcinogenic to humans (Group 2A) based on sufficient evidence from animal studies .

Case Studies

Several case studies have highlighted the implications of exposure to this compound:

- Occupational Exposure : Workers in industries utilizing this compound reported symptoms consistent with chemical exposure, including respiratory issues and skin irritations.

- Environmental Impact : The compound's persistence in the environment raises concerns about its long-term effects on ecosystems and human health.

Summary of Key Studies

The mechanism by which this compound exerts its biological effects primarily involves its ability to alkylate DNA. This leads to:

- DNA Strand Breaks : Resulting from the formation of covalent bonds with nucleophilic sites on DNA bases.

- Mutagenesis : Alterations in the genetic material that can lead to tumorigenesis.

Propiedades

IUPAC Name |

N-(chloromethyl)-N-methylcarbamoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Cl2NO/c1-6(2-4)3(5)7/h2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBLIZXPIXHWML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCl)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20508811 |

Source

|

| Record name | (Chloromethyl)methylcarbamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50778-91-1 |

Source

|

| Record name | (Chloromethyl)methylcarbamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.